![molecular formula C11H9N3O B2423512 5-Azanyl-2-(Phenylmethyl)-1,3-Oxazole-4-Carbonitrile CAS No. 887748-74-5](/img/structure/B2423512.png)
5-Azanyl-2-(Phenylmethyl)-1,3-Oxazole-4-Carbonitrile
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Overview
Description
5-Azanyl-2-(Phenylmethyl)-1,3-Oxazole-4-Carbonitrile is a chemical compound with the molecular formula C11H9N3O and a molecular weight of 199.213 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of 5-Azanyl-2-(Phenylmethyl)-1,3-Oxazole-4-Carbonitrile has been studied in the context of its complex with the second bromodomain of Pleckstrin homology domain interacting protein (PHIP) .Scientific Research Applications
- Significance : PHIP is linked to disease progression in diabetes and cancers. This compound represents one of the first reported inhibitors of an atypical bromodomain with a threonine (instead of the typical asparagine) binding site .
- Solution : X-ray crystallography combined with a chemically-poised fragment library enabled the discovery of hit compounds targeting PHIP (2) with measurable IC50 values .
- Method : Researchers have used this compound in the synthesis of benzoxazoles, which have diverse applications in medicinal chemistry, materials science, and agrochemicals .
Bromodomain Inhibition
Chemical Biology Research
Synthetic Strategies
Magnetic Solid Acid Nanocatalyst
Mechanism of Action
Target of Action
The primary target of 5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile is the second bromodomain of Pleckstrin homology domain interacting protein (PHIP) . PHIP is a protein that has been linked to disease progression in diabetes and cancers .
Mode of Action
The compound interacts with its target, the second bromodomain of PHIP, by binding to a threonine residue in the PHIP (2) binding site . This is unusual as most ligands are typically anchored by binding to a highly conserved asparagine residue .
Biochemical Pathways
The interaction with phip suggests it may influence signaling pathways related to diabetes and cancer progression .
Result of Action
The compound has been shown to inhibit phip (2), an atypical bromodomain . This inhibition could potentially disrupt the progression of diseases such as diabetes and cancer .
properties
IUPAC Name |
5-amino-2-benzyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-9-11(13)15-10(14-9)6-8-4-2-1-3-5-8/h1-5H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUCOAMWPAFMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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